molecular formula C16H17BrN2O B5843021 N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide CAS No. 314030-00-7

N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide

Cat. No.: B5843021
CAS No.: 314030-00-7
M. Wt: 333.22 g/mol
InChI Key: OFIJBCSFPAQJIR-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a bromine atom at the 5-position and a benzamide moiety with a tert-butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, and may require a catalyst or base.

    Coupling Reactions: Often use palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

    Substitution Reactions: Yield substituted pyridine derivatives.

    Coupling Reactions: Produce biaryl or heteroaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide is unique due to the presence of both the bromine atom and the tert-butyl group, which can influence its reactivity and interactions with biological targets. These substituents can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-16(2,3)12-6-4-11(5-7-12)15(20)19-14-9-8-13(17)10-18-14/h4-10H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIJBCSFPAQJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211339
Record name N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314030-00-7
Record name N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314030-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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